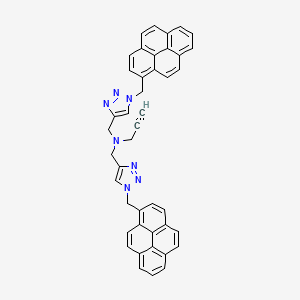
N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine: is a complex organic compound that features a unique structure combining pyrene, triazole, and propargylamine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine typically involves a multi-step processThis method involves the reaction of an azide-functionalized pyrene derivative with a propargylamine derivative under mild conditions to form the triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of fluorescent probes for imaging and tracking biological processes.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the creation of advanced materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism by which N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the pyrene moiety can engage in hydrophobic interactions and fluorescence resonance energy transfer (FRET) processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(prop-2-yn-1-yl)pyridin-2-amines: These compounds share the propargylamine moiety and are used in similar synthetic applications.
N-(furan-2-ylmethyl)prop-2-yn-1-amine: Another compound with a propargylamine group, used in various organic synthesis reactions.
Uniqueness
N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine is unique due to its combination of pyrene and triazole functionalities, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring fluorescence and specific molecular interactions.
Eigenschaften
Molekularformel |
C43H31N7 |
|---|---|
Molekulargewicht |
645.8 g/mol |
IUPAC-Name |
N,N-bis[[1-(pyren-1-ylmethyl)triazol-4-yl]methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C43H31N7/c1-2-21-48(24-36-26-49(46-44-36)22-34-15-13-32-11-9-28-5-3-7-30-17-19-38(34)42(32)40(28)30)25-37-27-50(47-45-37)23-35-16-14-33-12-10-29-6-4-8-31-18-20-39(35)43(33)41(29)31/h1,3-20,26-27H,21-25H2 |
InChI-Schlüssel |
MOYIKWHGYXWRQM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN(CC1=CN(N=N1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)CC6=CN(N=N6)CC7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Benzylsulfanyl)-5-nitro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12939685.png)
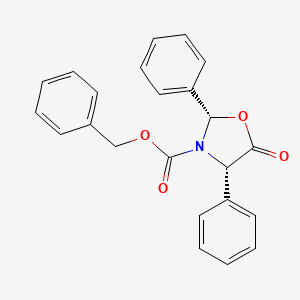
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide](/img/structure/B12939687.png)
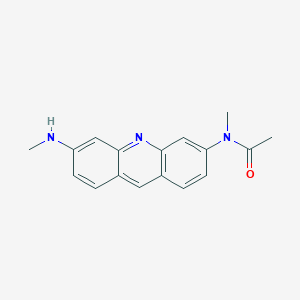
![tert-Butyl 3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12939694.png)
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(5-fluoropyrimidin-4-yl)acetamide](/img/structure/B12939696.png)
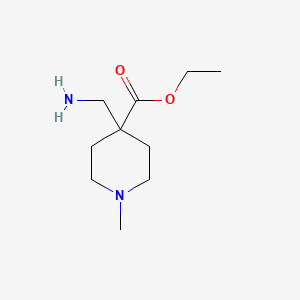
![3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12939716.png)
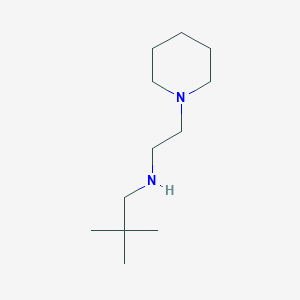
![N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide](/img/structure/B12939729.png)
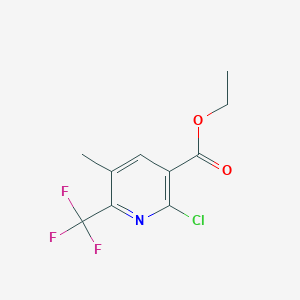

![(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12939760.png)

